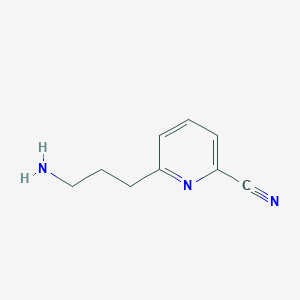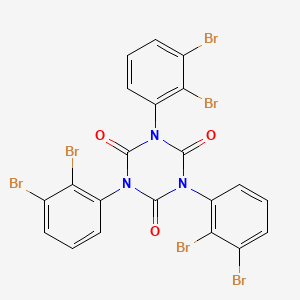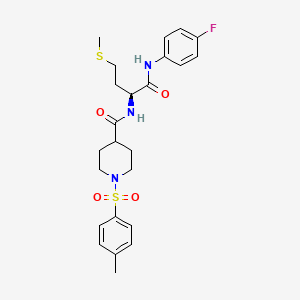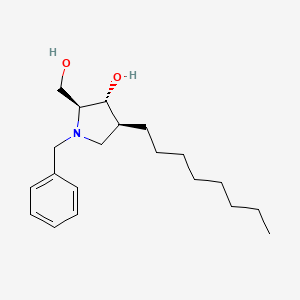![molecular formula C12H10FNO2 B15172382 6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one CAS No. 917884-99-2](/img/structure/B15172382.png)
6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound characterized by its unique structure and functional groups It belongs to the isoquinolinone class of compounds and features a fluoro-substituted aromatic ring along with a propargyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available starting materials such as fluorobenzene derivatives.
Nitration and Reduction: : The first step involves the nitration of the fluorobenzene, followed by reduction to yield the corresponding aminobenzene derivative.
Cyclization: : The aminobenzene derivative undergoes cyclization to form the dihydroisoquinolinone core.
Industrial Production Methods
Industrial synthesis of this compound may employ similar reaction steps, but optimized for larger scale production. Process optimization might involve the use of flow chemistry to enhance reaction efficiency and safety, and potentially the use of alternative solvents and catalysts to improve yield and reduce waste.
化学反応の分析
Types of Reactions
6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under various conditions, potentially transforming the propargyl group or the isoquinolinone core.
Reduction: : Reduction reactions may target the fluoro-aromatic ring or the carbonyl group within the isoquinolinone structure.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the fluoro-aromatic positions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: : Commonly used reagents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).
Substitution: : Halogenation can be performed using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitution may involve alkoxide or amine nucleophiles.
Major Products Formed
Oxidation: : Potential products include epoxides or hydroxylated derivatives.
Reduction: : Possible products are de-fluorinated analogs or reduced isoquinolinone.
Substitution: : Varied products depending on the nucleophile, including alkylated or arylated analogs.
科学的研究の応用
Chemistry
6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one can be used as an intermediate in the synthesis of more complex organic molecules and in studies exploring the reactivity and stability of fluoro-isoquinolinone systems.
Biology and Medicine
This compound shows potential in pharmacology for drug discovery and development, particularly in targeting enzyme functions and cellular pathways. It could serve as a lead compound in the development of new pharmaceuticals for treating various diseases.
Industry
In industrial applications, the compound might be used in the development of specialty chemicals or as a precursor for producing high-performance materials.
作用機序
The precise mechanism by which 6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one exerts its effects depends on its specific target. Potential molecular targets include enzymes where the compound could inhibit or modulate enzyme activity through binding interactions, influencing cellular pathways.
Molecular Targets and Pathways Involved
Enzymes: : Potential inhibition of specific enzymes, affecting their catalytic activity.
Cellular Pathways: : Involvement in cellular signaling pathways, potentially affecting cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
6-Fluoro-isoquinolinones: : Other fluoro-substituted isoquinolinones with varying substituents.
Propynyl-oxy isoquinolinones: : Compounds with different substituents at the propargyl group.
Uniqueness
The uniqueness of 6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one lies in its specific combination of fluorine substitution and propargyl ether group, potentially leading to distinctive reactivity and biological activity compared to other similar compounds.
That's a lot of chemistry for today! Hopefully, it scratched that scientific itch. Feel like diving into another topic, or need anything else?
特性
CAS番号 |
917884-99-2 |
|---|---|
分子式 |
C12H10FNO2 |
分子量 |
219.21 g/mol |
IUPAC名 |
6-fluoro-7-prop-2-ynoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H10FNO2/c1-2-5-16-11-7-9-8(6-10(11)13)3-4-14-12(9)15/h1,6-7H,3-5H2,(H,14,15) |
InChIキー |
DQSXDCOZRLUCQI-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=C(C=C2CCNC(=O)C2=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)

![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)

![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)

![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)

![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate](/img/structure/B15172394.png)
